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molecular formula C8H4BrN3O3 B3267455 7-Bromo-6-nitroquinazolin-4(3H)-one CAS No. 451494-34-1

7-Bromo-6-nitroquinazolin-4(3H)-one

Cat. No. B3267455
M. Wt: 270.04
InChI Key: HTNGXJGVBZFNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090588B2

Procedure details

A solution of 7-bromo-4-quinazolinone (2.6 g) in 5 mL of concentrated H2SO4 and 5 mL of fuming HNO3 was heated at 100° C. for 1 h. After the reaction was cooled to room temperature, the mixture was poured into ice-water. The solid was collected via filtration, and used without further purification, 7-bromo-6-nitro-4-quinazolinone (mixed with 7-bromo-8-nitro-4-quinazolinone, LCMS ESI(+) m/z: 270/271 (M+1).
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:12])[NH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.[N+:13]([O-])([OH:15])=[O:14]>OS(O)(=O)=O>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:12])[NH:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC1=CC=C2C(NC=NC2=C1)=O
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was collected via filtration
CUSTOM
Type
CUSTOM
Details
used without further purification, 7-bromo-6-nitro-4-quinazolinone (
ADDITION
Type
ADDITION
Details
mixed with 7-bromo-8-nitro-4-quinazolinone, LCMS ESI(+) m/z

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C2C(NC=NC2=C1)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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